Methyl 3-chloro-2-oxo-3-phenylpropanoate

Übersicht

Beschreibung

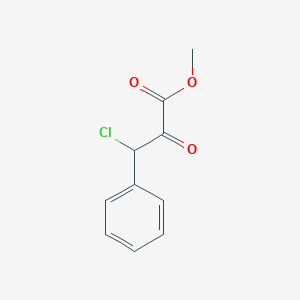

“Methyl 3-chloro-2-oxo-3-phenylpropanoate” is a chemical compound with the CAS Number: 32803-73-9 . It has a molecular weight of 212.63 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-chloro-2-oxo-3-phenylpropanoate” has a molecular weight of 212.63 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Synthesis in Pharmacology

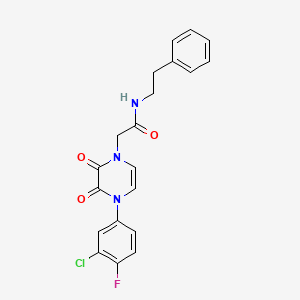

- Application : Used in the synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), which are significant in pharmacological contexts (Hamamoto et al., 2000).

Advanced Materials and Sensing Technologies

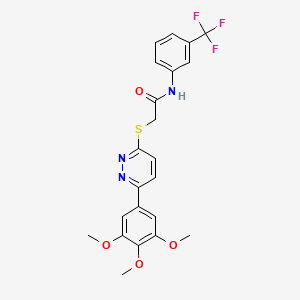

- Application : Utilized in the development of coumarin–triazole based probes, acting as fluorescence sensors, particularly for detecting Fe3+ ions in solutions (Joshi et al., 2015).

Green Chemistry

- Application : Plays a role in the boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium, demonstrating its importance in green chemistry applications (Kiyani & Ghorbani, 2015).

Antimicrobial Agents

- Application : Converted into N-arylidene-3-phenylpropane hydrazides and further into N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, which have shown potent antibacterial and antifungal activities (Fuloria et al., 2009).

Organic Synthesis

- Application : Integral in the synthesis of Amino Acid Ester Isocyanates, showcasing its versatility in organic synthesis processes (Tsai et al., 2003).

Catalysis and Chemical Reactions

- Application : Involved in a U-Shaped template directed cross-coupling of remote meta-C–H Bonds, indicative of its utility in complex catalytic processes (Wan et al., 2013).

Bio-reduction in Pharmaceutical Synthesis

- Application : Used in asymmetric reduction by Candida ketoreductase for producing high-purity precursors of the cardiovascular drug diltiazem (Chen et al., 2021).

Wirkmechanismus

Target of Action

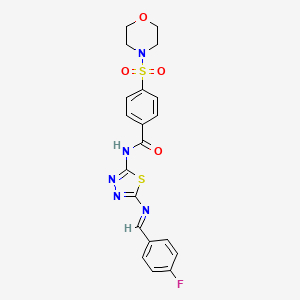

Methyl 3-chloro-2-oxo-3-phenylpropanoate is a covalent analog of paclitaxel . Paclitaxel is a well-known chemotherapeutic agent that targets microtubules in cells, stabilizing them and preventing their disassembly. This leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Mode of Action

As a covalent analog of paclitaxel, Methyl 3-chloro-2-oxo-3-phenylpropanoate likely shares a similar mode of action. It may bind to the beta-tubulin subunit of microtubules, stabilizing the structure and preventing the dynamic instability necessary for cell division . This results in cell cycle arrest and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , particularly the mitotic phase. By stabilizing microtubules, the compound prevents the formation of the mitotic spindle necessary for chromosome segregation . This leads to cell cycle arrest in the metaphase, triggering apoptosis if the damage cannot be repaired .

Pharmacokinetics

Its metabolism and excretion would depend on its chemical structure and the presence of functional groups that can be modified by metabolic enzymes .

Result of Action

The primary result of the action of Methyl 3-chloro-2-oxo-3-phenylpropanoate is the induction of cell cycle arrest and apoptosis in cells, particularly those that are rapidly dividing . This makes it a potential candidate for use as a chemotherapeutic agent .

Action Environment

The efficacy and stability of Methyl 3-chloro-2-oxo-3-phenylpropanoate, like all drugs, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is administered into, the presence of other drugs, and individual patient factors such as age, sex, and overall health status

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-chloro-2-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGLOOLNAIZIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-2-oxo-3-phenylpropanoate | |

CAS RN |

32803-73-9 | |

| Record name | methyl 3-chloro-2-oxo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)

![N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2779051.png)

![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)

![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2779067.png)